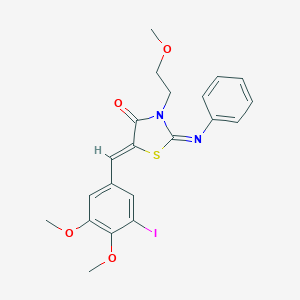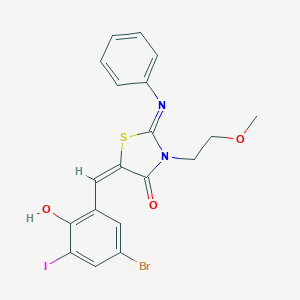![molecular formula C31H30ClN3O4S B306659 N-[2-(2-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazino)-2-oxoethyl]-N-(4-isopropylphenyl)benzenesulfonamide](/img/structure/B306659.png)
N-[2-(2-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazino)-2-oxoethyl]-N-(4-isopropylphenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazino)-2-oxoethyl]-N-(4-isopropylphenyl)benzenesulfonamide, also known as compound 1, is a synthetic molecule that has gained attention in scientific research due to its potential applications in the field of medicine.
作用機序
Compound 1 works by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of cancer and inflammatory disorders. Specifically, it inhibits the activity of the protein kinase CK2, which is overexpressed in many types of cancer and is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that N-[2-(2-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazino)-2-oxoethyl]-N-(4-isopropylphenyl)benzenesulfonamide 1 can induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and reduce inflammation. Additionally, it has been shown to have low toxicity in normal cells, making it a potentially safe and effective treatment option.
実験室実験の利点と制限
One of the advantages of using N-[2-(2-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazino)-2-oxoethyl]-N-(4-isopropylphenyl)benzenesulfonamide 1 in lab experiments is its specificity for CK2 inhibition, which allows for targeted inhibition of this protein. However, one limitation is that it may not be effective in all types of cancer or inflammatory disorders, as different diseases may have different underlying mechanisms.
将来の方向性
There are several future directions for research on N-[2-(2-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazino)-2-oxoethyl]-N-(4-isopropylphenyl)benzenesulfonamide 1. One direction is to further investigate its potential as a treatment for cancer and inflammatory disorders, including in combination with other drugs. Another direction is to study its effects on other cellular processes and pathways that may be involved in disease development. Additionally, research could focus on developing more efficient and cost-effective synthesis methods for this compound 1.
合成法
Compound 1 can be synthesized using a multi-step process that involves the condensation of 2-chlorobenzaldehyde with 4-(aminomethyl)phenol to form a Schiff base intermediate. The Schiff base intermediate is then reacted with 4-isopropylaniline and benzenesulfonyl chloride to form the final product, N-[2-(2-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazino)-2-oxoethyl]-N-(4-isopropylphenyl)benzenesulfonamide 1.
科学的研究の応用
Compound 1 has been studied for its potential applications in the treatment of various diseases, including cancer and inflammatory disorders. Studies have shown that N-[2-(2-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazino)-2-oxoethyl]-N-(4-isopropylphenyl)benzenesulfonamide 1 has anti-inflammatory and anti-tumor properties, making it a promising candidate for drug development.
特性
分子式 |
C31H30ClN3O4S |
|---|---|
分子量 |
576.1 g/mol |
IUPAC名 |
2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-[(E)-[4-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C31H30ClN3O4S/c1-23(2)25-14-16-27(17-15-25)35(40(37,38)29-9-4-3-5-10-29)21-31(36)34-33-20-24-12-18-28(19-13-24)39-22-26-8-6-7-11-30(26)32/h3-20,23H,21-22H2,1-2H3,(H,34,36)/b33-20+ |
InChIキー |
CGBRVUXWIGEGFH-FMFFXOCNSA-N |
異性体SMILES |
CC(C)C1=CC=C(C=C1)N(CC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3Cl)S(=O)(=O)C4=CC=CC=C4 |
SMILES |
CC(C)C1=CC=C(C=C1)N(CC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3Cl)S(=O)(=O)C4=CC=CC=C4 |
正規SMILES |
CC(C)C1=CC=C(C=C1)N(CC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3Cl)S(=O)(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B306580.png)
![(2Z,5Z)-3-(2-methoxyethyl)-5-[3-methoxy-4-(propan-2-yloxy)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306581.png)
![N-(4-methylphenyl)-2-{(5Z)-5-[4-(methylsulfanyl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B306584.png)
![2-{5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306585.png)
![(5-Bromo-2-methoxy-4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B306586.png)

![2-{5-[3-ethoxy-4-(2-propynyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306590.png)
![2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306591.png)
![2-[(5Z)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306593.png)
![(2Z,5Z)-3-(2-methoxyethyl)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306596.png)

![5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B306599.png)